Ethyl 2-ethylpiperidine-1-carboxylate
Description
Properties
CAS No. |
82902-42-9 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl 2-ethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-3-9-7-5-6-8-11(9)10(12)13-4-2/h9H,3-8H2,1-2H3 |
InChI Key |
UTQIRVRQVWXHED-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Hydrogenation-Mediated Cyclization of Nitrile Intermediates
A prominent method involves constructing the piperidine ring through Michael addition followed by catalytic hydrogenation. As detailed in Chinese Patent CN108484484B, diethyl malonate reacts with acrylonitrile under basic conditions to form a nitrile intermediate. Subsequent hydrogenation over Raney cobalt at 30–40 kg/cm² and 95–105°C yields 2-oxo-3-ethyl piperidinecarboxylate (Scheme 1).
Reaction Conditions:
This intermediate undergoes decarboxylation and esterification to produce Ethyl 2-ethylpiperidine-1-carboxylate. The use of Raney cobalt ensures selective reduction of nitriles to amines without over-reduction, critical for maintaining ring integrity.
Esterification of 1-Ethyl-Piperidine-2-Carboxylic Acid
Xu et al. demonstrated the synthesis of 1-ethyl-piperidine-2-carboxylic acid via hydrogenation of DL-pipecolinic acid derivatives using 20% Pd(OH)₂/C under ambient pressure (760 Torr) at 20°C for 26 hours (96% yield). The carboxylic acid is then esterified with ethanol using ethyl chloroformate, a reagent known for efficient carboxylate activation (Scheme 2).
Esterification Protocol:
- Activate carboxylic acid with ethyl chloroformate in anhydrous THF.
- Add ethanol and stir at 0°C for 2 hours.
- Isolate product via aqueous workup.
This two-step approach benefits from mild hydrogenation conditions and high functional group tolerance, though esterification requires strict anhydrous conditions to avoid hydrolysis.
Alkylation of Piperidine-1-Carboxylate Derivatives
A third route involves alkylating preformed piperidine-1-carboxylates. For example, (R)-tert-butyl 2-ethylpiperidine-1-carboxylate (CAS 664364-76-5) is synthesized via stereoselective alkylation of a tert-butyl-protected piperidine. Deprotection with HCl followed by esterification with ethyl chloroformate yields the target compound.
Key Steps:
- Alkylation: Use of LDA (lithium diisopropylamide) to deprotonate position 2, followed by ethyl iodide quenching.
- Deprotection: Acidic hydrolysis of the tert-butyl carbamate.
- Esterification: As described in Section 2.
This method offers control over stereochemistry but requires multi-step purification, reducing overall yield (~60%).
Reductive Amination of Aldehyde Intermediates
European Patent EP0246504B1 describes reducing γ-amino aldehydes to piperidines using sodium borohydride. For this compound, γ-ethyl-δ-oxo-valeric acid is converted to its mixed anhydride with ethyl chloroformate, then reduced to the aldehyde. Cyclization with ammonium acetate forms the piperidine ring, followed by esterification (Scheme 3).
Optimized Parameters:
This method avoids harsh hydrogenation conditions but necessitates precise control over aldehyde intermediates to prevent polymerization.
Microwave-Assisted Synthesis
Aytac reported solvent-free Schiff base formation under microwave irradiation, though applicable to this compound synthesis. Ethyl 4-aminopiperidine-1-carboxylate reacts with ethyl glyoxylate in a Mannich-type reaction, followed by hydrogenolysis (Scheme 4).
Advantages:
Microwave methods enhance reaction efficiency but require specialized equipment.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia or primary amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Ethyl 2-ethylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-ethylpiperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ester functional group can undergo hydrolysis to release active metabolites that exert their effects on target cells or tissues.
Comparison with Similar Compounds
The following analysis compares Ethyl 2-ethylpiperidine-1-carboxylate with structurally related piperidine derivatives, focusing on synthesis, substituent effects, and applications.
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (Compound 7)
- Structure: Features a methoxyimino group at the 4-position and an ethoxypropyl chain at the 3-position.
- Synthesis : Prepared via condensation of ketone (6) with O-methylhydroxylamine hydrochloride in pyridine, yielding an 84% diastereomeric mixture .
- Key Data :
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2)
- Structure : Bicyclic derivatives with a fused piperidine-pyridine system and a ketone group.
- Synthesis: Hydrogenation of Compound 7 using Raney nickel in methanolic NH₃ yields two isomers (26% and 60% yields) .
- Key Data :
Ethyl 4-hydroxypiperidine-1-carboxylate
- Structure : Hydroxyl group at the 4-position.
- Applications : Used in laboratory research (CAS 65214-82-6) with safety protocols emphasizing respiratory protection and medical consultation after exposure .
Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
- Structure : Bulky aryl and hydroxyethyl substituents at the 4-position.
- Applications : Restricted to laboratory research (CAS 173943-92-5) due to reactivity and safety concerns .
Ethyl 1-Boc-piperidine-2-carboxylate
- Structure : Boc-protected amine at the 1-position and ester at the 2-position.
- Applications : Intermediate in peptide synthesis; CAS data highlights its role in protecting group chemistry .
Comparative Analysis Table
Substituent Effects on Reactivity and Bioactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
